N-(4,6-Dimethyl-pyrimidin-2-yl)-N'-[4-(3-methyl-butoxy)-phenyl]-guanidine
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Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-(isopentyloxy)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies, including molecular docking and biochemical assays, would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-phenylguanidine
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(methoxy)phenyl]guanidine
- N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(ethoxy)phenyl]guanidine
Uniqueness
N-(4,6-dimethyl-2-pyrimidinyl)-N’-[4-(isopentyloxy)phenyl]guanidine is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[4-(3-methylbutoxy)phenyl]guanidine |
InChI |
InChI=1S/C18H25N5O/c1-12(2)9-10-24-16-7-5-15(6-8-16)22-17(19)23-18-20-13(3)11-14(4)21-18/h5-8,11-12H,9-10H2,1-4H3,(H3,19,20,21,22,23) |
InChI Key |
NJRVSPYIBGUOCS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCCC(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCCC(C)C)C |
solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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